N-[3-(dimethylamino)propyl]hexadecan-1-amide
Overview
Description
N-[3-(dimethylamino)propyl]hexadecan-1-amide is a compound that serves as an important intermediate in the synthesis of amphoteric and quaternary ammonium surfactants. These surfactants are widely used in household and personal care products, such as softeners, conditioners, disinfectants, and hair masks .
Preparation Methods
N-[3-(dimethylamino)propyl]hexadecan-1-amide can be synthesized by reacting palmitic acid with dimethylaminopropylamine (DMAPA). The reaction is typically carried out in a simple calorimeter at elevated temperatures, such as 373.15 K, to ensure a significant extent of reaction . The reagents are often diluted with acetone to facilitate the reaction, and the extent of the reaction can be determined using gas chromatography .
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Substitution reactions involving this compound typically involve the replacement of functional groups with other substituents.
Scientific Research Applications
N-[3-(dimethylamino)propyl]hexadecan-1-amide has a wide range of scientific research applications:
Biology: The compound’s amphoteric nature makes it useful in biological studies, particularly in the study of cell membranes and interactions with other biomolecules.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]hexadecan-1-amide involves its interaction with various molecular targets and pathways. As an amphoteric surfactant, it can interact with both anionic and cationic species, facilitating the formation of micelles and other structures. This property is particularly useful in reducing the micelle concentration in formulations, thereby providing mildness to the eye and skin .
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]hexadecan-1-amide can be compared with other similar compounds, such as:
Hexadecanamide: A simpler amide without the dimethylamino propyl group, used in different applications.
N-(3-(dimethylamino)propyl)amide: Similar in structure but with different chain lengths and properties.
Quaternary ammonium surfactants: These compounds have a permanent positive charge and are used in similar applications but can cause skin irritation.
This compound stands out due to its amphoteric nature, which provides compatibility with both anionic and cationic surfactants, making it a versatile and valuable compound in various applications .
Properties
CAS No. |
39669-97-1 |
---|---|
Molecular Formula |
C21H44N2O |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]hexadecanamide |
InChI |
InChI=1S/C21H44N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3/h4-20H2,1-3H3,(H,22,24) |
InChI Key |
BDHJUCZXTYXGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.